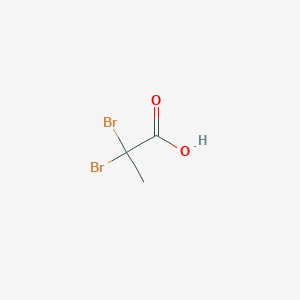

2,2-Dibromopropanoic acid

Description

Contextualization within Halogenated Carboxylic Acids

Halogenated carboxylic acids are a class of organic acids that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) in their structure. The presence and position of these halogens significantly influence the compound's chemical and physical properties. A key effect of halogenation is the increase in the acidity of the carboxylic acid compared to its non-halogenated counterpart. scienceready.com.au This is due to the electron-withdrawing inductive effect of the halogen atoms, which polarizes the O-H bond in the carboxyl group, facilitating the donation of a proton. scienceready.com.au

2,2-Dibromopropanoic acid is an example of an α-halogenated carboxylic acid. The presence of two bromine atoms on the alpha-carbon makes it a relatively strong organic acid. The synthesis of such α-halocarboxylic acids is often achieved through the Hell-Volhard-Zelinsky reaction, where a carboxylic acid with an α-hydrogen is treated with a halogen (like bromine) in the presence of a catalyst, such as red phosphorus or phosphorus tribromide (PBr₃). jove.comallrounder.aibritannica.com This reaction proceeds via the formation of an acyl halide intermediate, which more readily undergoes α-halogenation. britannica.comjove.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 594-48-9 nih.gov |

| Molecular Formula | C₃H₄Br₂O₂ nih.gov |

| Molecular Weight | 231.87 g/mol nih.gov |

| Boiling Point | 221.0±0.0 °C at 760 mmHg chemsrc.com |

| Density | 2.3±0.1 g/cm³ chemsrc.com |

| SMILES | CC(C(=O)O)(Br)Br nih.govbiosynth.com |

Significance in Organic Synthesis and Precursor Chemistry

The high reactivity of this compound makes it a valuable precursor in organic synthesis. The two bromine atoms on the same carbon atom (a geminal dihalide) create a highly electrophilic center, making the compound susceptible to various nucleophilic substitution reactions. This reactivity allows for the introduction of other functional groups at the alpha-position, paving the way for the synthesis of diverse chemical structures.

Its utility as a chemical intermediate is notable in the following areas:

Synthesis of Brominated Compounds: It serves as a fundamental building block for creating more complex molecules containing bromine, which are important in pharmaceuticals and agrochemicals.

Formation of Bicyclic Compounds: The unique structure of this compound has been utilized in the synthesis of strained ring systems, such as bicyclo[1.1.0]butanes.

Precursor to Other Halogenated Compounds: Through nucleophilic substitution, the bromine atoms can be replaced, leading to the formation of other types of halogenated compounds.

The parent compound, propionic acid, is recognized as a chemical intermediate and a mold inhibitor. targetmol.comchemsrc.commedchemexpress.com The halogenated derivative, this compound, extends this utility into more specialized synthetic applications driven by its distinct reactivity.

Overview of Current Research Trajectories

Current research involving this compound spans several scientific disciplines, highlighting its versatility.

Biological Research: In biological studies, the compound is used as a tool to investigate cellular mechanisms. It has been employed to study the effects of brominated compounds on the cell cycle and DNA damage responses. Furthermore, its potential role in modulating inflammation and immune responses has been explored. Some research indicates it has antimicrobial properties, with observed antibacterial activity against gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. biosynth.com

Environmental Chemistry: this compound is relevant in environmental analysis. It is used as a surrogate standard in the testing of environmental water samples for haloacetic acids (HAAs), which are a class of disinfection byproducts.

Synthetic Methodology: Ongoing research continues to explore new synthetic applications for this compound and its derivatives. For instance, the related compound 2,3-dibromopropanoic acid is used as a reagent in the synthesis of terminal alkynes, which are crucial precursors for a wide range of carbocycles and heterocycles. guidechem.comresearchgate.net This highlights the broader interest in dibrominated propanoic acid isomers as versatile synthetic tools.

For these research applications, the compound is available from various chemical suppliers and is intended strictly for research purposes. targetmol.combiosynth.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Dibromopropanoic acid |

| Propionic acid |

| Propionyl chloride |

| Phosphorus tribromide |

| Hydrochloric acid |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Bromine |

| Carbon dioxide |

| Ethanol |

| 4-aminobenzoic acid |

| Benzocaine |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHNPERSEFABEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590863 | |

| Record name | 2,2-Dibromopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-48-9 | |

| Record name | 2,2-Dibromopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dibromopropanoic Acid

Electrochemical Bromination Techniques

Electrochemical methods offer a greener alternative to traditional bromination by reducing waste and avoiding the direct use of hazardous molecular bromine. In this technique, bromide ions, typically from a salt like sodium bromide (NaBr), are oxidized at an anode to generate bromine in situ. mdpi.comencyclopedia.pub This electrochemically generated bromine then reacts with the substrate. This approach allows for precise control over the amount of brominating agent produced, potentially minimizing side reactions. mdpi.com The process often utilizes graphite (B72142) or glassy carbon electrodes. mdpi.comfrontiersin.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained traction for its ability to significantly reduce reaction times and often improve yields. researchgate.netresearchgate.netresearchgate.netacs.org The application of microwave irradiation to the synthesis of brominated compounds, including derivatives of dibromopropanoic acids, has been explored. researchgate.netcore.ac.ukorganic-chemistry.orgresearchgate.net For instance, the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids can be achieved in minutes with high yields using microwave irradiation in the presence of a base like triethylamine (B128534) in a solvent such as DMF. organic-chemistry.org While this specific example leads to a different product, the underlying principle of using microwave energy to accelerate reactions involving dibrominated acids demonstrates its potential applicability to their synthesis as well. organic-chemistry.org

Continuous-Flow Synthesis Strategies for Enhanced Production

Continuous-flow reactors are increasingly being adopted for the large-scale and safer production of chemicals, particularly for highly exothermic reactions like bromination. A continuous-flow setup for the synthesis of 2,2-dibromopropanoic acid offers several advantages over traditional batch processing:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with the exothermic bromination process.

Improved Heat Transfer: Jacketed reactors with efficient cooling systems can maintain precise temperature control (e.g., 40–60°C), which is crucial for selectivity.

Increased Productivity: Continuous operation allows for higher throughput compared to the sequential steps of batch production.

In a typical flow synthesis, propanoic acid and bromine, along with a catalyst like red phosphorus, are continuously fed into a reactor where the reaction occurs under optimized conditions. The product stream is then subjected to downstream processing, such as distillation, to isolate the pure this compound.

Advanced Reaction Chemistry and Mechanistic Investigations of 2,2 Dibromopropanoic Acid

Electrophilic Character and Reactivity Profiles

2,2-Dibromopropanoic acid (C₃H₄Br₂O₂) is a halogenated carboxylic acid characterized by the presence of two bromine atoms on the alpha-carbon (the carbon adjacent to the carboxyl group). This structural feature is pivotal to its chemical behavior. The high electronegativity of the two bromine atoms creates a significant electron-withdrawing effect, rendering the alpha-carbon highly electrophilic. This pronounced electrophilicity makes the compound susceptible to attack by a wide range of nucleophiles, forming the basis for many of its characteristic reactions.

The reactivity of this compound is further influenced by the carboxylic acid group. This group can be deprotonated to form a carboxylate anion, which can participate in various reactions. The interplay between the electrophilic alpha-carbon and the reactive carboxyl group gives rise to a diverse and complex reactivity profile.

Nucleophilic Substitution Reactions and Functional Group Transformations

The electrophilic nature of the alpha-carbon in this compound makes it a prime substrate for nucleophilic substitution reactions. In these reactions, a nucleophile attacks the alpha-carbon, displacing one or both of the bromine atoms. This allows for the introduction of a wide variety of functional groups, making this compound a valuable building block in organic synthesis. lookchem.com

A common example is the reaction with hydroxide (B78521) ions (OH⁻), which leads to the formation of 2-hydroxy-2-bromopropanoic acid or, with the displacement of both bromine atoms, 2,2-dihydroxypropanoic acid. Similarly, reaction with ammonia (B1221849) (NH₃) can yield 2-amino-2-bromopropanoic acid or 2,2-diaminopropanoic acid. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon, leading to the inversion of stereochemistry if the carbon is chiral. However, steric hindrance from the two bromine atoms can slow down the reaction rate.

The table below summarizes some key nucleophilic substitution reactions of this compound.

| Nucleophile | Product | Reaction Type |

| Hydroxide (OH⁻) | 2-Hydroxypropanoic acid derivative | SN2 |

| Ammonia (NH₃) | 2-Aminopropanoic acid derivative | SN2 |

| Cyanide (CN⁻) | 2-Cyanopropanoic acid derivative | SN2 |

| Alkoxides (RO⁻) | 2-Alkoxypropanoic acid derivative | SN2 |

Elimination Reactions and Diverse Product Derivatization

In addition to substitution, this compound can also undergo elimination reactions, particularly in the presence of a strong base. In these reactions, a proton from the beta-carbon (the carbon adjacent to the alpha-carbon) and a bromine atom from the alpha-carbon are removed, leading to the formation of a carbon-carbon double bond. This results in the formation of α-bromoacrylic acid or its derivatives.

The regioselectivity of the elimination reaction (i.e., which proton is removed) is governed by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product. iitk.ac.insaskoer.ca However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product. saskoer.ca The stereoselectivity of the reaction is also important, with the E (trans) isomer often being the favored product due to its greater stability. iitk.ac.in

Elimination reactions of this compound provide a versatile route for the synthesis of a variety of unsaturated compounds, which can be further functionalized to create a diverse range of products.

Decarboxylative Processes in Compound Transformation

Under certain conditions, this compound can undergo decarboxylation, which involves the loss of carbon dioxide (CO₂) from the carboxyl group. chemguide.co.uk This reaction can be initiated by heat or by the presence of a suitable catalyst. Decarboxylation of this compound typically leads to the formation of 1,1-dibromoethane.

A particularly interesting decarboxylative process is the Hunsdiecker reaction, which involves the reaction of the silver salt of a carboxylic acid with a halogen. nih.gov In the case of this compound, treatment of its silver salt with bromine would be expected to yield 1,1,1-tribromoethane. This reaction proceeds through a radical mechanism. nih.gov

Decarboxylative reactions provide a powerful tool for the transformation of this compound, allowing for the removal of the carboxyl group and the formation of new carbon-carbon or carbon-halogen bonds.

Mechanistic Studies of Specific Chemical Pathways

Role of Bromine Atoms in Inducing Reactivity

The two bromine atoms on the alpha-carbon of this compound play a crucial role in inducing its reactivity. As mentioned earlier, their strong electron-withdrawing nature makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack.

Furthermore, the bromine atoms are good leaving groups, which facilitates both substitution and elimination reactions. The stability of the bromide ion (Br⁻) makes it readily displaced by a wide range of nucleophiles. In elimination reactions, the presence of two bromine atoms increases the acidity of the alpha-proton, making it more easily removed by a base.

The bromine atoms can also participate in more complex reaction mechanisms. For example, in some reactions, they may act as a source of electrophilic bromine, leading to the bromination of other molecules.

Influence of Solvent Polarity and Temperature on Reaction Regioselectivity and Stereoselectivity

The outcome of reactions involving this compound can be significantly influenced by the reaction conditions, particularly the polarity of the solvent and the temperature.

Solvent Polarity: In nucleophilic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used. These solvents can solvate the cation but not the anion, which increases the nucleophilicity of the attacking species and favors an SN2 mechanism. In contrast, polar protic solvents such as water and alcohols can solvate both the cation and the anion, which can slow down the reaction rate. The use of polar solvents can favor SN2 mechanisms, leading to high regioselectivity. Nonpolar solvents, on the other hand, may promote SN1 pathways, potentially leading to a mixture of products.

Temperature: The temperature at which a reaction is carried out can also have a profound effect on its outcome. In general, increasing the temperature increases the rate of reaction. However, it can also affect the selectivity of the reaction. For example, in elimination reactions, higher temperatures tend to favor the formation of the more stable (Zaitsev) product. In some cases, controlling the temperature can be used to favor a particular reaction pathway over another. For instance, lower temperatures might favor substitution, while higher temperatures might favor elimination.

The table below provides a summary of how reaction conditions can influence the reactions of this compound.

| Reaction Condition | Influence on Reactivity |

| Solvent Polarity | |

| Polar Aprotic (e.g., DMF, DMSO) | Favors SN2 reactions, enhances nucleophilicity. |

| Polar Protic (e.g., water, ethanol) | Can solvate both cations and anions, may slow SN2 reactions. |

| Nonpolar (e.g., hexane, toluene) | May favor SN1 reactions, can lead to a mixture of products. |

| Temperature | |

| Increasing Temperature | Generally increases reaction rates. Favors elimination over substitution. Favors the more stable (Zaitsev) elimination product. |

| Decreasing Temperature | Generally decreases reaction rates. May favor substitution over elimination. |

Derivatization Strategies and Synthetic Applications of 2,2 Dibromopropanoic Acid

Synthesis of Substituted Propanoic Acid Derivatives

The high reactivity of the carbon-bromine bonds in 2,2-dibromopropanoic acid, enhanced by the electron-withdrawing carboxylic acid group, allows for its use in various nucleophilic substitution reactions. This reactivity makes it a key starting material for synthesizing a range of substituted propanoic acid derivatives that are valuable in the pharmaceutical and agrochemical industries.

The bromine atoms located at the α-carbon can be displaced by a variety of nucleophiles. For instance, reaction with aqueous sodium hydroxide (B78521) can replace the bromine atoms with hydroxyl groups, leading to the formation of 2-hydroxypropanoic acid derivatives. Similarly, treatment with ammonia (B1221849) can yield 2-aminopropanoic acid derivatives. These transformations highlight the utility of this compound as a precursor for introducing new functionalities at the C-2 position of the propanoic acid backbone.

Formation of Complex Molecular Architectures

The unique structural and reactive properties of this compound and its isomers are leveraged in the synthesis of intricate molecular designs, ranging from strained bicyclic systems to important heterocyclic frameworks.

Construction of Bicyclic Ring Systems

This compound has been identified as a useful precursor for the synthesis of bicyclo[1.1.1]pentanes (BCPs). These strained bicyclic compounds are of significant interest in medicinal chemistry as they can serve as bioisosteres for para-substituted benzene (B151609) rings, offering improved physicochemical properties for drug candidates. nih.gov The synthesis of BCPs can be achieved through photoredox catalysis, a method that uses light to initiate radical reactions. acs.orgresearchgate.net This approach allows for the addition of organic halides to [1.1.1]propellane, a highly strained carbocycle, to form the BCP core. acs.orgresearchgate.net The use of precursors like this compound in such reactions demonstrates its value in creating complex, three-dimensional molecular structures for applications in drug discovery and materials science. nih.gov

Synthesis of Terminal Alkynes and Enynes from Related Precursors

Vicinal and geminal dihalides are common starting materials for the synthesis of alkynes through double dehydrohalogenation reactions. chemistrysteps.comyoutube.comlibretexts.orgbyjus.com This process involves two successive E2 elimination reactions, each forming a π-bond to generate the carbon-carbon triple bond. chemistrysteps.comyoutube.com

Specifically, derivatives of dibromopropanoic acid, such as anti-3-aryl-2,3-dibromopropanoic acids, serve as effective precursors for terminal alkynes. core.ac.ukresearchgate.net A one-pot method has been developed where these precursors are subjected to microwave irradiation. core.ac.uk The reaction proceeds in two steps: first, treatment with triethylamine (B128534) (Et₃N) in dimethylformamide (DMF) leads to a debrominative decarboxylation to form a (Z)-vinyl bromide intermediate. core.ac.ukorganic-chemistry.org Subsequently, adding a stronger base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and further microwave irradiation facilitates the elimination of the remaining hydrogen bromide to yield the terminal alkyne in high yields and with short reaction times. core.ac.uk

Furthermore, microwave-assisted one-pot syntheses have also been developed to produce enynes from 2,3-dibromoalkanoic acids, showcasing the versatility of these precursors in constructing unsaturated systems. organic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.net

| Precursor | Reagents | Product Type | Yield | Reference |

| anti-3-Aryl-2,3-dibromopropanoic acid | 1. Et₃N, DMF (MW) 2. DBU (MW) | Terminal Alkyne | High | core.ac.uk |

| anti-2,3-Dibromoalkanoic acids | Et₃N, DMF (MW) | (Z)-1-Bromo-1-alkene | 91-97% | researchgate.net |

| anti-2,3-dibromo-3-phenylpropanoic acid & ethynylbenzene | Pd(PPh₃)₄, CuI, Et₃N (MW) | Enyne | Good | organic-chemistry.org |

Generation of 1,2,3-Triazole Frameworks via Cycloaddition Reactions

The 1,2,3-triazole ring is a significant heterocyclic motif in medicinal chemistry and materials science. thieme-connect.com One of the most prominent methods for its synthesis is the Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I), between an azide (B81097) and a terminal alkyne. thieme-connect.com

Derivatives of dibromopropanoic acid play a crucial role in the synthesis of 4-aryl-1H-1,2,3-triazoles. Specifically, anti-3-aryl-2,3-dibromopropanoic acids are used as precursors which, under reaction conditions, generate arylalkyne intermediates in situ. thieme-connect.comorganic-chemistry.org This is followed by a cycloaddition with an azide.

Two notable catalytic systems have been developed for this one-pot synthesis:

Copper-Catalyzed Synthesis : An inexpensive and efficient method uses copper(I) iodide as the catalyst with cesium carbonate as the base in dimethyl sulfoxide (B87167) (DMSO). thieme-connect.comorganic-chemistry.org This system provides high yields of 4-aryl-1H-1,2,3-triazoles in a relatively short time. organic-chemistry.org

Palladium-Catalyzed Synthesis : Another method employs a palladium catalyst, specifically Pd₂(dba)₃ with a Xantphos ligand, in N,N-dimethylformamide (DMF). organic-chemistry.orgthieme-connect.com The reaction involves a debrominative decarboxylation to form a (Z)-β-arylvinyl bromide, which then undergoes cycloaddition with hydrazoic acid (HN₃, formed in situ from sodium azide) to produce the triazole. organic-chemistry.org

These methods demonstrate how substituted dibromopropanoic acids can be strategically employed to access important heterocyclic structures.

| Precursor | Catalytic System | Solvent | Product | Yield Range | Reference |

| anti-3-Aryl-2,3-dibromopropanoic acid | CuI, Cs₂CO₃ | DMSO | 4-Aryl-1H-1,2,3-triazole | Up to 95% | organic-chemistry.org |

| anti-3-Aryl-2,3-dibromopropanoic acid | Pd₂(dba)₃, Xantphos, NaN₃ | DMF | 4-Aryl-1H-1,2,3-triazole | 58-71% | organic-chemistry.orgthieme-connect.com |

Design and Synthesis of Diazepine-Substituted Cinnamic Acid Derivatives

In the pursuit of new therapeutic agents, particularly for conditions like lung cancer, novel molecular scaffolds are continuously being designed and synthesized. nih.govscispace.com One such class of compounds is diazepine-substituted cinnamic acid derivatives, which have been investigated for their potential to inhibit matrix metalloproteinases (MMPs), enzymes that play a role in tumor development. nih.govscispace.com

A key step in the synthesis of these complex molecules involves the use of 2,3-dibromopropanoic acid , a structural isomer of this compound. nih.govscispace.com The synthesis is carried out via a microwave-assisted reaction where tert-butyl (3-cinnamamidopropyl)carbamate derivatives are reacted with 2,3-dibromopropanoic acid in the presence of potassium carbonate. nih.govresearchgate.netresearchgate.net This reaction leads to the formation of 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives, which are the core structure of the target diazepine-substituted cinnamic acids. nih.govscispace.com This specific application underscores the utility of dibrominated propanoic acid isomers in constructing complex, biologically relevant molecules.

Utilization as a Key Building Block in Advanced Organic Synthesis

This compound is a valuable and versatile organic building block. organic-chemistry.orgcymitquimica.com Its utility stems from the presence of two bromine atoms on the alpha-carbon, which makes the compound highly reactive and amenable to a variety of chemical transformations. This reactivity allows it to serve as a crucial intermediate for the synthesis of a wide range of compounds, from relatively simple substituted propanoic acids to complex molecular architectures like bicyclic systems and heterocycles. cymitquimica.com

The ability to undergo nucleophilic substitutions, as well as serve as a precursor for elimination and cycloaddition reactions, highlights its role as a foundational component in constructing molecules with specific functionalities and desired properties for applications in pharmaceuticals, materials science, and chemical research. cymitquimica.com

Biological Activity and Mechanistic Elucidation of 2,2 Dibromopropanoic Acid and Its Derivatives

Antimicrobial Efficacy

2,2-Dibromopropanoic acid has demonstrated notable antimicrobial properties, positioning it as a compound of interest for various applications. Its efficacy extends to both bacteria and fungi, where it acts as an inhibitor of microbial growth.

Antibacterial Properties Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Research has highlighted the significant antibacterial activity of this compound against several bacterial strains, with particular effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. biosynth.com Studies have shown that it can inhibit the growth of these bacteria at low concentrations, suggesting its potential as an antibacterial agent. The antibacterial action is attributed to its ability to disrupt essential cellular processes within these microorganisms. biosynth.com

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Effective growth inhibition at low concentrations. | |

| Pseudomonas aeruginosa | Effective growth inhibition at low concentrations. |

Antifungal Activity and Inhibition of Fungal Growth

In addition to its antibacterial properties, this compound is recognized as a fungal inhibitor. medchemexpress.com This characteristic makes it potentially useful in applications requiring the control of fungal growth, such as in food preservation where it can act as a mold inhibitor. medchemexpress.comtargetmol.cominvivochem.comcymitquimica.com The mechanism of its antifungal action involves the disruption of the cellular integrity of fungal cells.

Cellular and Molecular Mechanisms of Action

The biological activity of this compound is rooted in its chemical structure and reactivity. The presence of two bromine atoms on the alpha-carbon makes the compound highly electrophilic, enabling it to interact with various biological molecules and disrupt cellular functions.

Interaction with Biological Nucleophiles (e.g., Proteins, Enzymes)

The electrophilic nature of this compound facilitates its interaction with biological nucleophiles, including proteins and enzymes. This reactivity allows the compound to form covalent bonds with nucleophilic functional groups present in these macromolecules, such as the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues. Such interactions can lead to the modification of protein structure and, consequently, the alteration or loss of their biological function. The high reactivity is a result of the electron-withdrawing effects of the bromine atoms.

Disruption of Microbial Cellular Processes and Integrity

The antimicrobial effects of this compound are largely due to its ability to disrupt fundamental cellular processes and compromise the structural integrity of microbial cells. biosynth.com One proposed mechanism is the disruption of the cell membrane. The compound's structure may allow it to integrate into the microbial membrane, leading to increased permeability and eventual cell lysis. Furthermore, by reacting with essential enzymes, it can interfere with critical metabolic pathways necessary for the survival and replication of microorganisms.

Enzyme Inhibition Profiles and Kinetic Studies

The interaction of this compound with enzymes is a key aspect of its mechanism of action. It has been shown to interfere with various metabolic pathways in microorganisms by inhibiting key enzymes required for cell survival and replication. While specific kinetic studies and detailed enzyme inhibition profiles for this compound are not extensively detailed in the provided search results, its classification as an enzyme inhibitor is noted. ambeed.com The general mechanism for related brominated compounds involves acting as a reactive electrophile that can react with nucleophilic groups in enzymes and DNA, potentially leading to mutagenic events.

Cell Membrane Permeability Alterations

The structural characteristics of this compound enable it to interact with and alter the fundamental properties of biological membranes. A key mechanism of its biological activity is the disruption of the cell membrane. The compound's structure is believed to permit its integration into the lipid bilayer of microbial membranes, which leads to an increase in permeability and can ultimately result in cell lysis.

The cell membrane acts as a selective barrier, with its permeability largely dictated by the hydrophobic interior of the lipid bilayer. uvigo.eswikipedia.org This core prevents the free passage of charged molecules and ions. uvigo.es Small, uncharged molecules, however, can pass through with relative ease via passive diffusion. uvigo.es The ability of this compound to insert itself into this structure suggests it disrupts the careful organization of the phospholipids. This disruption can lead to a less ordered membrane, potentially increasing its fluidity and, consequently, its permeability to substances that would normally be excluded. mdpi.com Alterations in membrane permeability, particularly to critical ions like calcium, can have profound effects on cell signaling and function. nih.gov Such changes can affect the transport of ions and molecules across the membrane, which is a demonstrated effect in various biological systems. nih.gov

| Mechanism of Action | Effect on Cell Membrane | Ultimate Outcome |

| Integration into lipid bilayer | Increased permeability | Disruption of cellular integrity, leading to cell lysis |

Investigative Applications in Biological Systems Research

This compound serves as a valuable tool in biological research for probing various cellular processes due to its effects on fundamental biological pathways.

Studies on Cell Cycle Regulation and DNA Damage Response

The compound has been utilized in research to investigate the effects of brominated compounds on the progression of the cell cycle and the mechanisms of the DNA damage response (DDR). The DDR is a sophisticated and highly conserved network that cells activate to deal with DNA lesions. mdpi.com When DNA damage occurs, the DDR initiates pathways that can lead to the arrest of the cell cycle, activation of DNA repair machinery, or programmed cell death. nih.gov

Research in this area often focuses on the signaling cascade initiated by DNA double-strand breaks (DSBs), which are particularly hazardous to the cell. nih.gov This response involves the activation of kinases such as ATM and ATR, which in turn phosphorylate a host of downstream targets to halt the cell cycle, typically at the G2/M transition, preventing the cell from entering mitosis with damaged DNA. mdpi.comnih.gov By introducing a compound like this compound, researchers can study how such chemical agents trigger these checkpoints and the subsequent cellular responses, providing insight into the complex surveillance pathways that protect genomic integrity. mdpi.com

| Investigative Area | Biological Process Studied | Key Concepts |

| Cell Cycle Regulation | The progression of cells through distinct phases (G1, S, G2, M) | Checkpoint activation, Cyclin-dependent kinases (CDKs) |

| DNA Damage Response (DDR) | Cellular reaction to DNA lesions | Damage sensing, signal transduction (e.g., ATM/ATR kinases), cell cycle arrest, DNA repair |

Immunology Studies: Inflammation and Immune Response Modulation

The role of this compound in modulating inflammation and the immune response has been a subject of exploration, contributing to a broader understanding of conditions like autoimmune diseases. Inflammation is a protective response by an organism to threats such as pathogens or tissue damage, involving a complex cascade of molecular signals and the coordinated action of various immune cells. thermofisher.com

The immune system is broadly divided into innate and adaptive responses. mdpi.com The innate system provides an immediate, non-specific defense, recognizing common molecular patterns associated with pathogens (PAMPs) or cellular damage (DAMPs). thermofisher.com This recognition triggers signaling cascades that result in an inflammatory response. thermofisher.com The adaptive immune system, involving T cells and B cells, mounts a more specific and targeted attack. mdpi.comfrontiersin.org The ability of a chemical compound to modulate these responses is of significant research interest. Studies involving compounds like this compound can help elucidate how external chemical agents can influence the delicate balance of immune activation and regulation, potentially by triggering or inhibiting specific inflammatory pathways.

Effects on Key Metabolic Pathways (e.g., Amino Acid Metabolism)

This compound is known to interfere with various metabolic pathways, particularly by inhibiting the activity of key enzymes essential for cellular survival and replication. As a derivative of propanoic acid, its metabolic effects can be contextualized by observing related metabolic disorders, such as propionic acidaemia (PA). medchemexpress.comnih.gov PA is an inborn metabolic error resulting from a deficiency of propionyl-CoA carboxylase, which leads to significant disruptions in central metabolic pathways, including the citric acid cycle. nih.gov

Patients with PA exhibit characteristic changes in amino acid metabolism. nih.gov These disturbances provide a model for understanding how the accumulation of propionyl-CoA and its metabolites can affect amino acid profiles. The interference of this compound with enzymatic activities could produce analogous disruptions in experimental models.

Table of Observed Amino Acid Alterations in Propionic Acidaemia

| Amino Acid/Group | Observed Change in Concentration | Notes |

|---|---|---|

| Glycine | Increased (Hyperglycinaemia) | A common finding in nearly all PA patients. nih.gov |

| Lysine | Increased (Hyperlysinaemia) | Frequently observed in PA. nih.gov |

| Branched-Chain Amino Acids (BCAAs) | Decreased (especially Isoleucine) | Often a consequence of dietary restrictions (valine, isoleucine) as part of treatment. nih.gov |

These observed changes in amino acid levels in a related metabolic disorder highlight the potential pathways that could be affected by this compound, making it a useful compound for studying the intricate connections between fatty acid and amino acid metabolism. nih.gov

Environmental Occurrence, Fate, and Advanced Analytical Characterization

Formation as a Disinfection Byproduct (DBP)

2,2-Dibromopropanoic acid is recognized as a disinfection byproduct (DBP), a class of chemical compounds formed unintentionally during water purification processes. Its genesis is linked to the chemical reactions between disinfectants and organic or inorganic matter present in the source water.

The formation of this compound and other brominated haloacetic acids is a known consequence of water disinfection, particularly when the source water contains bromide ions. nih.gov During chlorination, chlorine-based disinfectants can oxidize bromide to form hypobromous acid. This reactive bromine species can then react with natural organic matter (NOM) in the water to produce various brominated DBPs. nih.govnih.gov

In water sources with elevated bromide levels, the disinfection process can lead to a significant shift in the speciation of DBPs, favoring the formation of bromine-containing compounds over chlorinated ones. nih.gov Research on waters with high bromide content has shown that bromoform and dibromoacetic acid become the dominant DBP species. nih.gov While this compound itself is not always individually quantified in routine monitoring, its formation is mechanistically linked to these same processes. Studies have identified related compounds like 2,3-Dibromopropanoic acid in disinfected swimming pool water, highlighting the potential for various isomers of dibromopropanoic acid to form. nih.gov

Haloacetic acids (HAAs) are a major class of disinfection byproducts, second in prevalence only to trihalomethanes (THMs). researchgate.net They are formed when disinfectants such as chlorine react with naturally occurring organic matter present in water. gov.nl.canovascotia.ca This group of compounds consists of an acetic acid structure where one or more hydrogen atoms have been replaced by halogen atoms like chlorine, bromine, or iodine. nih.gov

The formation and concentration of HAAs are influenced by several factors, including the amount and type of natural organic matter, disinfectant type and dose, water temperature, pH, and the concentration of bromide ions in the source water. gov.nl.canovascotia.ca Water utilities in the United States are required to monitor for and regulate a specific group of five HAAs, collectively known as HAA5. waterrf.orgwaterrf.org While this compound is not one of the five regulated HAAs, its formation falls within the broader chemical context of HAA generation during water disinfection. The presence of bromide in source water is a key precursor for the formation of brominated HAAs. nih.gov

Environmental Distribution and Detection in Water Matrices

This compound and other brominated HAAs are detected in treated drinking water, particularly when the raw water source contains significant levels of bromide. nih.gov The reaction between chlorine used for disinfection and natural organic matter, in the presence of bromide, leads to the formation of these compounds. nih.gov Consequently, water systems utilizing surface water sources, which typically have higher organic content, tend to have higher levels of HAAs compared to groundwater systems. novascotia.camultipure.com The concentration and specific types of HAAs found in drinking water can vary seasonally and depend on the specific treatment processes employed by the water utility. novascotia.ca

The following table shows the concentration ranges for selected brominated haloacetic acids found in various water samples from a study of a water distribution system.

| Compound | Abbreviation | Concentration Range (µg/L) | Water System Type |

|---|---|---|---|

| Dibromoacetic acid | DBAA | Not Detected - 20.1 | Chlorinated Surface Water |

| Chlorodibromoacetic acid | CDBAA | Not Detected - 1.2 | Chlorinated Surface Water |

| Tribromoacetic acid | TBAA | Not Detected - 10.4 | Chlorinated Surface Water |

Disinfection byproducts, including brominated HAAs, are also found in recreational and industrial water systems. In swimming pools, disinfectants (chlorine or bromine-based) react with organic matter introduced by swimmers, such as sweat and urine, to form a complex mixture of DBPs. nih.gov Studies have identified over 100 DBPs in swimming pool water, including various brominated compounds, especially in pools that use bromine-based disinfection methods. nih.gov Specifically, 2,3-Dibromopropanoic acid has been identified in samples from both chlorinated and brominated swimming pools. nih.gov

Ballast water, used to stabilize ships, is another matrix where brominated HAAs can be formed. rsc.org Treatment of ballast water with chemical disinfectants like chlorine or ozone is performed to prevent the spread of invasive aquatic species. agriculture.gov.au Given that ballast water is often saline, it contains high concentrations of bromide, which readily reacts with disinfectants to form brominated DBPs, including bromoform and dibromoacetic acid. rsc.orgresearchgate.net Kinetic studies have shown that increased bromide concentrations in brackish and seawaters lead to higher formation of brominated THMs and HAAs. rsc.org

The table below presents data on the detection of selected brominated HAAs in swimming pools using different disinfection methods.

| Compound | Abbreviation | Mean Concentration in Cl-Pools (µg/L) | Mean Concentration in Br-Pools (µg/L) |

|---|---|---|---|

| Bromoacetic acid | BAA | 0.6 | 1.5 |

| Dibromoacetic acid | DBAA | 3.8 | 27.9 |

| Tribromoacetic acid | TBAA | Not Detected | 11.3 |

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound and other haloacetic acids in water matrices require sophisticated analytical techniques due to their low concentrations and the complexity of the sample matrix. The standard approach involves a multi-step process including sample preparation (extraction and concentration) followed by instrumental analysis. env.go.jp

Commonly used methods for analyzing HAAs in water include:

Liquid-Liquid Extraction (LLE): This is a traditional method where the water sample is acidified and the HAAs are extracted into an organic solvent, such as methyl tert-butyl ether (MTBE).

Solid-Phase Extraction (SPE): This technique uses a solid sorbent material to adsorb the HAAs from the water sample, which are then eluted with a small volume of solvent.

Derivatization: Because HAAs are not very volatile, they are often converted into more volatile forms (esters) before analysis by gas chromatography. This is typically done by reacting the extracted acids with diazomethane or an acidic alcohol (like methanol) to form methyl esters.

Gas Chromatography (GC): After extraction and derivatization, the sample is injected into a gas chromatograph. The different HAA esters are separated based on their boiling points and interaction with the GC column.

Electron Capture Detection (ECD): This is a highly sensitive detector for halogenated compounds and is frequently used for HAA analysis. A U.S. EPA method specifies a detection limit of 0.012 µg/L for dibromoacetic acid using this technique. nih.gov

Mass Spectrometry (MS): GC-MS provides both separation and structural identification, offering high selectivity and confirmation of the analyte's identity. aquaenergyexpo.comcdc.gov

Ion Chromatography (IC): This method can separate HAAs in their ionic form without the need for derivatization. It is often coupled with tandem mass spectrometry (IC-MS/MS) for sensitive and selective detection. An EPA method using IC-MS/MS reports a detection limit of 0.015 µg/L for dibromoacetic acid. nih.gov

These analytical workflows are crucial for monitoring DBP levels in drinking water to ensure compliance with regulatory standards and to better understand the formation and occurrence of emerging byproducts like this compound. sccwrp.org

Chromatographic Techniques (Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

The analysis of haloacetic acids (HAAs), including this compound, is routinely performed using chromatographic methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for HAA analysis. thermofisher.com However, due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analytes into more volatile forms, typically methyl esters. thermofisher.comusgs.gov This is commonly achieved by reaction with acidic methanol. usgs.gov Following derivatization, the resulting 2,2-dibromopropanoate methyl ester can be separated from other compounds on a GC column and detected by a mass spectrometer. thepharmajournal.com GC-MS provides high chromatographic resolution and is a standard method for regulatory compliance monitoring of HAAs. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a significant advantage over GC-MS by allowing for the direct analysis of HAAs in aqueous samples without the need for derivatization. thermofisher.com Techniques such as ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) enable the rapid and sensitive detection of underivatized haloacetic acids. thermofisher.com This direct injection approach simplifies sample preparation, reduces analysis time, and avoids potential issues associated with the efficiency and consistency of the derivatization step. thermofisher.com

Table 1: Comparison of Chromatographic Techniques for Haloacetic Acid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Derivatization | Required (e.g., methylation) | Not required for modern methods (e.g., IC-MS) |

| Sample Preparation | More complex (extraction and derivatization) | Simpler (direct aqueous injection possible) |

| Analysis Time | Longer due to sample preparation | Faster overall analysis |

| Common Use | Standard EPA methods (e.g., 552.2, 552.3) thermofisher.comusgs.gov | Increasingly used for rapid screening (e.g., EPA Method 557) thermofisher.com |

High-Resolution Mass Spectrometry for Identification and Characterization of Brominated Byproducts

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of unknown disinfection byproducts (DBPs), such as this compound, in complex environmental samples. nih.govsemanticscholar.org Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, which allow for the confident assignment of elemental formulas to detected ions. researchgate.net

A key feature in the identification of brominated compounds is their unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, of nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum. For a compound containing two bromine atoms, like this compound, a distinctive three-peak cluster with an intensity ratio of approximately 1:2:1 will be observed for the molecular ion, providing a clear marker for its presence. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS instruments can provide structural information. For carboxylic acids, a common fragmentation pathway is the neutral loss of carbon dioxide (CO₂), which can be precisely measured by HRMS and used to confirm the presence of a carboxyl group in the molecule. nih.gov Studies using techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) have successfully identified hundreds of previously unknown brominated DBPs in treated water by leveraging these principles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules. researchgate.net While mass spectrometry provides information on mass and elemental composition, NMR reveals the precise arrangement of atoms within a molecule by probing their magnetic properties in a strong magnetic field.

For the structural validation of this compound (CH₃C(Br)₂COOH), ¹H NMR and ¹³C NMR would be the primary experiments.

In a ¹H NMR spectrum, the molecule would be expected to show two signals: a singlet corresponding to the three protons of the methyl (CH₃) group and another singlet for the acidic proton of the carboxyl (COOH) group. The absence of proton-proton coupling (splitting) for the methyl signal would confirm that the adjacent carbon atom has no attached protons.

The ¹³C NMR spectrum would show signals for the three distinct carbon environments: the methyl carbon, the quaternary carbon bonded to the two bromine atoms, and the carboxyl carbon.

Data from related compounds, such as 2-bromopropionic acid and 2,3-dibromopropionic acid, show characteristic chemical shifts for protons adjacent to bromine atoms and carboxyl groups, which can be used to predict and confirm the spectrum of this compound. chemicalbook.comchemicalbook.com Advanced 2D NMR techniques could further confirm the connectivity between atoms if necessary. mestrelab.com

Role as an Analytical Internal Standard for Haloacetic Acid Quantification

In quantitative analytical chemistry, internal standards and surrogate standards are crucial for ensuring accuracy and precision. A surrogate is added to a sample before preparation to monitor the efficiency of the entire analytical procedure, including extraction and derivatization steps. An internal standard is added just before analysis to correct for variations in instrument response.

For the analysis of haloacetic acids, structurally similar compounds are often employed for these roles. For instance, 2-bromopropionic acid has been used as a surrogate compound in GC-MS methods for HAA determination because it is chemically similar to the target analytes but is not typically formed in significant amounts during water chlorination. usgs.gov Other methods have utilized 2-bromobutyric acid as a surrogate. memphis.edu For LC-MS analysis, isotopically labeled versions of the target analytes (e.g., monochloroacetic acid-2-¹³C, dichloroacetic acid-2-¹³C) are often the preferred internal standards as they behave nearly identically to the unlabeled analytes. amazonaws.com

Based on available research, while compounds like 2-bromopropionic acid serve as surrogates, the specific use of this compound as an internal or surrogate standard for routine haloacetic acid quantification is not widely documented. usgs.govamazonaws.com

Environmental Transformations and Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to biological and chemical degradation processes.

Considerations for Biological Degradation Processes

The biological degradation of halogenated organic compounds is a known microbial process. Many microorganisms have evolved enzymatic pathways to break down these chemicals. nih.gov The biodegradation of halogenated acids often begins with a dehalogenation step, where the carbon-halogen bond is cleaved. Studies on other brominated compounds, such as 2,6-dibromo-4-nitrophenol, have shown that bacteria from genera like Cupriavidus can utilize them as a sole source of carbon and energy. nih.govresearchgate.net The degradation pathway in these cases involves enzymatic denitration and debromination, followed by ring cleavage. nih.gov

For an aliphatic compound like this compound, it is plausible that microorganisms possessing dehalogenase enzymes could initiate its breakdown. Following the removal of the bromine atoms, the resulting propanoic acid is a simple short-chain fatty acid that can be readily metabolized by many bacteria through central metabolic pathways like the Krebs cycle. mdpi.com However, the presence of two bromine atoms on the same carbon atom may present a steric hindrance or toxicity to some microorganisms, potentially making it more recalcitrant than its monobrominated counterpart. The parent compound, propionic acid, is known to have mold-inhibiting properties, which could also influence the susceptibility of its derivatives to microbial attack. medchemexpress.com

Photolytic Degradation Studies and Environmental Half-Life

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant environmental degradation pathway for many organic pollutants found in surface waters. nih.gov

The rate of photolysis is often described by pseudo-first-order kinetics, and the compound's persistence is characterized by its environmental half-life (t½), the time required for its concentration to decrease by half. nih.govnih.gov The photolytic half-life of a compound like this compound would depend on several factors:

Wavelength of Light: Degradation rates are highly dependent on the wavelength of the light source, with shorter UV wavelengths generally causing more rapid degradation. nih.gov

Environmental Matrix: The presence of other substances in the water, such as natural organic matter, can act as photosensitizers, accelerating degradation. Conversely, adsorption of the compound onto suspended particles can shield it from light, increasing its persistence. nih.gov

Solvent Effects: The type of solvent or medium can significantly influence degradation rates and half-life. nih.gov

Table 2: Summary of Potential Environmental Fate Processes for this compound

| Process | Description | Key Influencing Factors |

| Biological Degradation | Microbial breakdown, likely initiated by dehalogenase enzymes, followed by metabolism of the resulting propanoic acid. | Microbial community composition, presence of specific dehalogenase enzymes, potential toxicity/recalcitrance due to geminal dibromides. |

| Photolytic Degradation | Breakdown by sunlight (UV radiation) in surface waters. | Light intensity and wavelength, presence of photosensitizers (e.g., natural organic matter), adsorption to solids, water clarity. |

Theoretical and Computational Studies of 2,2 Dibromopropanoic Acid

Structure-Reactivity Relationship (SRR) Analysis

Structure-Reactivity Relationship (SRR) and its quantitative counterpart, Quantitative Structure-Activity Relationship (QSAR), are cornerstones of computational chemistry that correlate a molecule's structural or physicochemical features with its reactivity or biological activity. oup.com For haloacetic acids (HAAs), these models are crucial for predicting toxicity and understanding the mechanisms of action. nih.govoup.com

The reactivity of 2,2-dibromopropanoic acid is profoundly influenced by the two bromine atoms on the alpha-carbon (the carbon adjacent to the carboxyl group). oup.com These strongly electronegative atoms exert a significant electron-withdrawing effect, which enhances the acidity of the carboxylic acid compared to its non-halogenated parent, propanoic acid. numberanalytics.com This increased acidity and the presence of halogens as leaving groups make the alpha-carbon susceptible to nucleophilic attack, a key factor in its biological activity and potential toxicity. oup.comnumberanalytics.com

Key Descriptors in QSAR Models for Haloacetic Acids

| Descriptor | Description | Relevance to Reactivity & Toxicity |

|---|---|---|

| logP | The octanol-water partition coefficient, a measure of lipophilicity. | Influences the compound's ability to cross biological membranes and accumulate in fatty tissues. oup.com |

| pKa | The acid dissociation constant, indicating the strength of the acid. | Affects the ionization state of the molecule at physiological pH, which governs its interaction with biological targets. oup.com |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (act as a nucleophile). oup.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (act as an electrophile), a key factor in reactions with biological nucleophiles like DNA and proteins. oup.com |

| Spectral Moments | Mathematical descriptors derived from the molecular graph. | Used to encode structural information to predict properties like mutagenicity. qsardb.org |

In general QSAR studies of halogenated compounds, the type and number of halogen atoms are determining factors. For instance, some studies have shown that bromo-derivatives are more potent or toxic than their chloro-analogues. nih.gov The toxicity of HAAs often follows the order: iodoacetic acid > bromoacetic acid > chloroacetic acid, demonstrating the significant role of the halogen's identity. researchgate.net

Quantum Chemical Calculations and Reaction Pathway Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and energetic properties of molecules. researchgate.netrsc.org Such calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). oup.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, DFT calculations would provide precise values for these quantum chemical descriptors, allowing for a deeper understanding of its electronic behavior. Although specific published values for this molecule are scarce, the methodology is well-established. researchgate.netresearchgate.net Calculations would also reveal the distribution of electron density and atomic charges, highlighting the electrophilic nature of the alpha-carbon, which is expected to be a primary site for nucleophilic attack.

Furthermore, computational methods can predict the most likely pathways for chemical reactions, such as degradation or metabolism. acs.org For this compound, a probable reaction pathway is dehalogenation, where the bromine atoms are removed. acs.orgnih.gov This can occur via mechanisms like nucleophilic substitution, where a nucleophile attacks the alpha-carbon, displacing a bromide ion. nih.gov Computational modeling can simulate the energy profiles of these pathways, identifying transition states and reaction intermediates to determine the most kinetically and thermodynamically favorable route. researchgate.net

Illustrative Data from a Hypothetical DFT Study on this compound

| Parameter | Predicted Information | Significance |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles. | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. |

| Mulliken Atomic Charges | Distribution of partial charges on each atom. | Identifies electrophilic and nucleophilic centers within the molecule. |

| Reaction Energy Profile | Energy changes along a reaction coordinate. | Predicts the feasibility and mechanism of reactions like dehalogenation. |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling, and specifically molecular docking, are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.govbohrium.com This method is crucial for elucidating mechanisms of toxicity and for drug design, as it can identify key binding interactions and predict the binding affinity. jscienceheritage.com

The biological activity of many haloalkanoic acids stems from their ability to inhibit enzymes. frontiersin.org Dehalogenase enzymes, for instance, are known to metabolize these compounds. jscienceheritage.comtandfonline.com Molecular docking simulations of this compound with a relevant enzyme, such as a dehalogenase or a metabolic enzyme it might inhibit, would reveal its binding mode.

While docking studies specifically for this compound are not prominent in the literature, research on similar molecules provides valuable insights. Docking studies of various haloalkanoic acids with dehalogenase enzymes like DehE and DehH2 have been performed. jscienceheritage.comtandfonline.com These studies show that substrates bind within the active site and form hydrogen bonds with key amino acid residues like Arginine (Arg), Phenylalanine (Phe), Serine (Ser), and Aspartic acid (Asp). jscienceheritage.comnih.gov For example, simulations of the dehalogenase DehLBHS1 showed a preference for 2,2-dichloropropionate, forming four hydrogen bonds with residues Arg40, Asn176, Asp9, and Tyr11, with a calculated minimum binding energy of -4.3 kJ/mol. nih.gov It is highly probable that this compound would engage in similar interactions, with its carboxylate group forming hydrogen bonds and salt bridges with positively charged or polar residues in an enzyme's active site.

Illustrative Docking Results for Haloalkanoic Acids with Dehalogenase Enzymes

| Enzyme | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| DehE | Tribromoacetic acid | -6.48 | Trp34, Phe37, Ser188 |

| DehH2 | Haloacetates | -3.3 to -4.6 | Asp125, Arg201, Lys202 |

| DehLBHS1 | 2,2-Dichloropropionate | -4.3 kJ/mol (-1.03 kcal/mol) | Arg40, Asn176, Asp9, Tyr11 |

These studies indicate that the size of the halogen atom and the number of hydrogen bonds formed are crucial factors for binding affinity. jscienceheritage.com

Computational Toxicology and Hazard Assessment of Halogenated Compounds

Computational toxicology utilizes in silico models to predict the adverse effects of chemicals, offering a rapid and cost-effective alternative to animal testing. tkanalytics.bionih.gov Numerous web-based platforms, such as ProTox-II and admetSAR, provide predictions for various toxicity endpoints based on a chemical's structure. nih.govnih.gov

For this compound, GHS (Globally Harmonized System) classifications derived from notifications to the ECHA C&L Inventory indicate it is a hazardous substance, causing severe skin burns and eye damage, and may cause respiratory irritation.

Using the ProTox-II webserver, a more detailed toxicological profile for this compound (SMILES: CC(C(=O)O)(Br)Br) can be predicted. nih.gov This platform uses machine learning models and fragment propensities to estimate various toxicities. tkanalytics.bio

Predicted Toxicological Profile of this compound (via ProTox-II)

| Toxicity Endpoint | Prediction | Predicted Value | Confidence Score | Details |

|---|---|---|---|---|

| Oral Toxicity (LD50) | Active | 50 mg/kg | 0.69 | Predicted to be in Toxicity Class 2 (Fatal if swallowed). |

| Hepatotoxicity | Active | - | 0.81 | High probability of causing liver damage. |

| Carcinogenicity | Active | - | 0.61 | Predicted to be carcinogenic. |

| Mutagenicity | Active | - | 0.66 | Predicted to cause genetic mutations. |

| Cytotoxicity | Active | - | 0.70 | Predicted to be toxic to cells (HepG2 cell line model). nih.gov |

These in silico predictions suggest that this compound is a highly toxic compound with significant hazards, including high acute toxicity, organ-specific toxicity (hepatotoxicity), and long-term effects like carcinogenicity and mutagenicity. nih.govnih.gov Such assessments are vital for guiding safe handling procedures and for prioritizing chemicals for further experimental testing.

Enzyme Inhibition Modeling and Kinetic Parameter Predictions

Building on molecular docking, computational models can further predict the potency of enzyme inhibitors by calculating inhibition constants like Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration). numberanalytics.com The Ki value represents the binding affinity of the inhibitor for the enzyme, and it can be theoretically derived from the calculated binding free energy (ΔG) of the enzyme-inhibitor complex using the formula ΔG = RTln(Ki). mdpi.com

This compound is known to be a fungal inhibitor, which strongly implies that it acts by inhibiting one or more essential enzymes in fungal metabolic pathways. europa.eufrontiersin.org While specific kinetic parameter predictions for this compound are not available in the literature, computational workflows exist to perform such predictions. mdpi.comoup.com

A typical computational study would first dock this compound into the active site of a target enzyme. Then, more advanced methods like Molecular Dynamics (MD) simulations would be used to assess the stability of the complex and to calculate the binding free energy with higher accuracy. tandfonline.com From this, the Ki can be estimated. The IC50 value, which is experiment-dependent, can also be estimated from Ki using equations like the Cheng-Prusoff equation. numberanalytics.com

Types of Enzyme Inhibition and Key Kinetic Parameters

| Inhibition Type | Description | Key Parameter | Computational Prediction |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Ki | Calculated from the binding free energy (ΔG) of the inhibitor to the free enzyme. |

| Non-competitive | Inhibitor binds to an allosteric (non-active) site, affecting catalysis regardless of substrate binding. | Ki (for inhibitor-enzyme) & Kii (for inhibitor-enzyme-substrate) | ΔG calculations for inhibitor binding to both the free enzyme and the enzyme-substrate complex. |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Kii | Calculated from the ΔG of the inhibitor binding to the pre-formed enzyme-substrate complex. |

Predicting these parameters in silico allows for the rapid screening of potential enzyme inhibitors and helps in understanding their mechanism of action before undertaking extensive and costly experimental kinetic assays. numberanalytics.comoup.com

Future Research Directions and Potential Applications

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2,2-Dibromopropanoic acid typically involves the direct bromination of propanoic acid or its derivatives, often using molecular bromine and catalysts like phosphorus tribromide. While effective, this method presents challenges related to the use of hazardous reagents and the generation of byproducts. Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Emerging techniques such as photocatalysis and electrochemistry offer promising alternatives. researchgate.netbeilstein-journals.org Visible-light-mediated reactions, a cornerstone of photoredox catalysis, provide a milder and more environmentally friendly approach to halogenation. bohrium.com These methods can reduce the reliance on harsh reagents and may offer improved selectivity. researchgate.netbohrium.com Similarly, electrochemical synthesis, which uses electricity to drive chemical reactions, presents a green alternative by potentially minimizing waste and avoiding toxic reducing agents. beilstein-journals.org The electrocarboxylation of organic halides, for instance, is being explored as a method to revalue waste products and synthesize carboxylic acids more sustainably. beilstein-journals.org

Another avenue of research is the use of biocatalysis. Enzymes, such as dehalogenases and haloperoxidases, offer the potential for highly selective and environmentally benign halogenation reactions under mild conditions. researchgate.netsioc-journal.cn The development of robust enzymes capable of catalyzing the specific dibromination of propanoic acid could represent a significant leap forward in the sustainable production of 2,2-DBPA and its chiral derivatives. researchgate.netrsc.org

Exploration of Derivatized Compounds for Targeted Biomedical Applications

The reactivity of the bromine atoms in this compound makes it a valuable building block for creating a diverse range of derivatives with potential biomedical applications.

Design of Advanced Therapeutic Agents

This compound serves as a precursor in the synthesis of more complex molecules that may possess therapeutic properties. Its derivatives are being investigated for their potential as antimicrobial and anticancer agents. biosynth.comjmchemsci.comnih.gov The ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, leading to the generation of novel compounds.

One notable area of research involves the synthesis of diazepine (B8756704) substituted cinnamic acid derivatives, where a related compound, 2,3-dibromopropanoic acid, has been used. These derivatives have shown potential as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer progression. researchgate.net This suggests that 2,2-DBPA could similarly be used to create novel MMP inhibitors. Furthermore, the core structure of other biologically active molecules, such as those with antimicrobial properties, can be accessed through derivatization of halogenated carboxylic acids. biosynth.com The development of such derivatives could lead to new therapeutic strategies for a variety of diseases.

Innovations in Agricultural Chemistry and Food Preservation

The antifungal properties of this compound have been recognized, highlighting its potential in agriculture and food science. medchemexpress.com It acts as a mold inhibitor, a crucial function in preventing food spoilage. medchemexpress.comtargetmol.com

Future research in this area will likely focus on developing new and more effective crop protection agents. nih.govechemi.com With the increasing issue of resistance to existing fungicides, there is a constant need for new chemical entities with different modes of action. nih.gov Derivatives of 2,2-DBPA could be explored for the development of novel fungicides to protect crops from various pathogens. Additionally, its application as a food preservative could be further optimized, potentially leading to the development of more effective and longer-lasting food preservation technologies. medchemexpress.comtargetmol.com

Comprehensive Environmental Risk Assessment and Mitigation Strategies for Halogenated Byproducts

A significant aspect of the research surrounding this compound is its identity as a disinfection byproduct (DBP) formed during water treatment processes like chlorination. waterrf.orgwestechwater.com It is well-documented that brominated DBPs can be more toxic than their chlorinated counterparts, raising concerns about their presence in drinking water. researchgate.netacs.org

Comprehensive risk assessment is crucial to understanding the potential health effects of long-term exposure to low levels of 2,2-DBPA and other brominated DBPs. ascelibrary.orgacs.org This involves not only toxicological studies but also the development of accurate models to predict DBP formation based on source water quality and treatment conditions. ascelibrary.org Recent studies have utilized advanced analytical techniques to identify a wide array of brominated DBPs in treated water, some of which may have higher toxicity than currently regulated compounds. acs.orgnih.gov

In response to these risks, various mitigation strategies are being investigated and implemented. These can be broadly categorized as:

Precursor Removal: Techniques such as enhanced coagulation, activated carbon adsorption, and membrane filtration can remove natural organic matter (NOM) from the water before disinfection, thereby reducing the formation of DBPs. westechwater.commdpi.commdpi.com

Alternative Disinfectants: The use of alternative disinfectants like chloramines, chlorine dioxide, ozone, and UV light can minimize the formation of certain halogenated DBPs. waterrf.orgmdpi.comontario.ca However, it is important to note that these alternatives can also produce their own sets of byproducts. waterrf.org

Post-Formation Removal: Methods like aeration and air stripping have been shown to be effective in reducing the concentration of volatile DBPs in treated water. mdpi.com

Bioremediation: The use of microorganisms that can degrade halogenated compounds is a promising area of research for the remediation of contaminated water and soil. beilstein-journals.org

| Mitigation Strategy | Description | Key Advantages |

| Enhanced Coagulation | Optimizes the coagulation process to remove a greater amount of natural organic matter (NOM), which are precursors to DBPs. westechwater.com | Cost-effective and can be implemented in existing treatment plants. westechwater.com |

| Activated Carbon | Adsorbs DBP precursors and some DBPs themselves from the water. mdpi.com | Effective for a broad range of organic compounds. |

| Chloramination | Using chloramines instead of free chlorine for secondary disinfection can significantly reduce the formation of trihalomethanes (THMs) and haloacetic acids (HAAs). ontario.ca | Lower DBP formation potential compared to chlorine. ontario.ca |

| Ozone/UV Disinfection | Advanced oxidation processes that can be used for primary disinfection, often in combination with other methods. mdpi.com | Highly effective against a wide range of pathogens and can also degrade some organic contaminants. mdpi.com |

Advancement of Spectroscopic and Analytical Characterization Techniques

The accurate detection and quantification of this compound, especially at trace levels in complex environmental and biological matrices, is essential for both research and regulatory purposes. Continuous advancements in analytical instrumentation are enabling more sensitive and specific measurements.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly techniques like liquid chromatography-electrospray ionization-high-resolution mass spectrometry (LC-ESI-HRMS), has become a powerful tool for the analysis of haloacetic acids. researchgate.net The high resolution and mass accuracy of instruments like the Orbitrap mass analyzer allow for the confident identification and quantification of 2,2-DBPA and other DBPs, even in the presence of co-eluting substances. researchgate.net

Ion chromatography (IC) is another important technique for the separation and analysis of ionic compounds like this compound. When coupled with a conductivity detector or mass spectrometry, IC provides excellent separation of various haloacetic acids. The development of new ion-exchange columns and eluent systems continues to improve the resolution and speed of these analyses.

These advanced analytical methods are critical for:

Monitoring the occurrence of 2,2-DBPA in drinking water to ensure regulatory compliance.

Studying the formation and degradation pathways of brominated DBPs.

Conducting environmental risk assessments.

Supporting research into novel synthetic and bioremediation processes.

Development of Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly being applied to the entire lifecycle of chemical products, including this compound. sphinxsai.comacs.orgresearchgate.net The goal is to design chemical processes that are more environmentally friendly, safer, and more efficient.

Key green chemistry principles relevant to this compound include:

Prevention of Waste: Developing synthetic routes with high atom economy that minimize the generation of byproducts. sphinxsai.comacs.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids, or developing solvent-free reaction conditions. encyclopedia.pub

Design for Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis or photocatalysis that can reduce reaction times and energy consumption. medchemexpress.comencyclopedia.pub

Use of Renewable Feedstocks: Exploring the potential of bio-based starting materials for the synthesis of 2,2-DBPA and its derivatives.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. acs.org Biocatalysts and reusable heterogeneous catalysts are particularly attractive from a green chemistry perspective. researchgate.netsioc-journal.cn

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dibromopropanoic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves bromination of propionic acid derivatives. For example, α,α-dibromination of propionyl chloride using bromine in the presence of a catalyst like phosphorus tribromide (PBr₃) under controlled temperatures (0–5°C) can yield this compound . Optimization includes monitoring reaction kinetics via HPLC or GC-MS to identify intermediates and adjusting stoichiometry (e.g., excess Br₂) to minimize side products like tribrominated species. Yield improvements (>70%) are achievable by maintaining anhydrous conditions and slow reagent addition .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H NMR : The absence of α-hydrogens (due to bromine substitution) results in a singlet for the β-CH₃ group (δ ~1.8 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~170 ppm, while the quaternary C-Br₂ resonates at δ ~55 ppm.